

Application Notes: SYBR Green I for DNA Quantification

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Compound of Interest

Compound Name: SYBR green I (chloride)

Cat. No.: B15135445

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Introduction

SYBR Green I is a fluorescent dye widely utilized in molecular biology for the quantification of double-stranded DNA (dsDNA).[1][2][3] This asymmetrical cyanine dye exhibits a significant increase in fluorescence upon binding to dsDNA, making it a valuable tool for various applications, most notably in real-time quantitative PCR (qPCR).[3][4][5] Its cost-effectiveness and ease of use have contributed to its widespread adoption in research laboratories.[1]

Principle of DNA Quantification with SYBR Green I

The mechanism of SYBR Green I in DNA quantification is based on its ability to intercalate into the minor groove of the DNA double helix.[4] In its unbound state, the dye exhibits minimal fluorescence. However, upon binding to dsDNA, its fluorescence is greatly enhanced (up to 1000-fold).[6][7] This fluorescence intensity is directly proportional to the amount of dsDNA present in the sample.[1][4][8]

During a qPCR experiment, as the DNA is amplified through successive cycles, the amount of dsDNA increases. Consequently, more SYBR Green I molecules bind to the newly synthesized DNA, leading to a proportional increase in the fluorescent signal.[9][10] This real-time monitoring of fluorescence allows for the quantification of the initial amount of target DNA in the sample.[8]

Advantages and Limitations

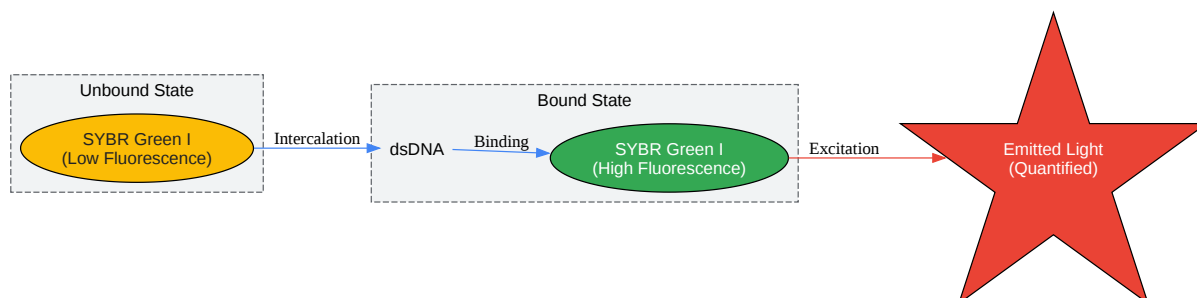
Advantages:

- **Cost-Effective:** SYBR Green I is a more economical option compared to probe-based qPCR methods like TaqMan assays, as it does not require the synthesis of target-specific fluorescent probes.[1][9]
- **Simplicity and Flexibility:** The assay setup is straightforward, and the same dye can be used for the quantification of any dsDNA sequence, offering greater flexibility in experimental design.[1]
- **High Sensitivity:** SYBR Green I is highly sensitive and can detect low quantities of dsDNA.[6]

Limitations:

- **Non-Specific Binding:** The primary drawback of SYBR Green I is its non-specific binding to any dsDNA, including primer-dimers and non-specific amplification products.[1][9][10][11] This can lead to an overestimation of the target DNA concentration.[1]
- **Melt Curve Analysis Required:** To ensure the specificity of the amplification, a melt curve analysis must be performed after the qPCR run.[1][11] This additional step helps to distinguish the specific product from non-specific products based on their melting temperatures.
- **Not Suitable for Multiplexing:** Due to its non-specific nature, SYBR Green I is not suitable for multiplex qPCR, where multiple targets are amplified in a single reaction.[9][11]

Mechanism of SYBR Green I Fluorescence



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Caption: Mechanism of SYBR Green I fluorescence upon binding to dsDNA.

Protocols: SYBR Green I DNA Quantification Assay (qPCR)

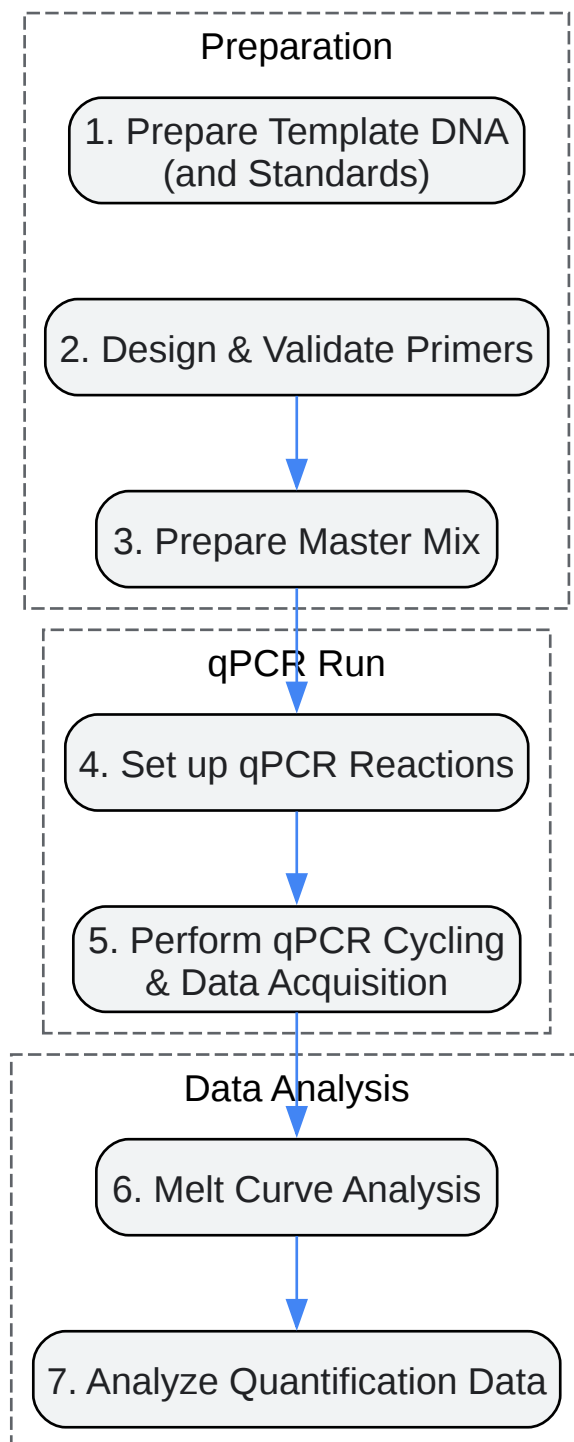
This protocol provides a general guideline for performing a DNA quantification assay using SYBR Green I in a real-time PCR instrument. Optimization of reaction conditions, particularly primer concentrations and annealing temperature, is recommended for each new target.

Materials

- SYBR Green I qPCR Master Mix (2X) (containing DNA polymerase, dNTPs, MgCl₂, and SYBR Green I dye)
- Forward and Reverse Primers (10 μM each)
- Template DNA (purified)
- Nuclease-free water
- qPCR-compatible plates or tubes

- Real-time PCR instrument

Experimental Workflow



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References

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